molecular formula C24H19N3O6S2 B2687766 (Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-69-2

(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2687766
CAS No.: 865198-69-2
M. Wt: 509.55
InChI Key: IAHFFMUYXPIIGM-LCUIJRPUSA-N
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Description

Molecular Architecture

The compound’s structure features a benzo[d]thiazole ring system substituted at the 2-position with a (4-benzoylbenzoyl)imino group and at the 6-position with a sulfamoyl group. The acetate moiety at the 3-position further enhances its polarity and potential for hydrogen bonding. Key structural attributes include:

Property Value
Molecular Formula $$ \text{C}{23}\text{H}{20}\text{N}{4}\text{O}{5}\text{S}_{2} $$
Molecular Weight 539.6 g/mol
CAS Registry Number 868675-44-9
Key Functional Groups Benzo[d]thiazole, Sulfonamide, Acetate

The Z-configuration of the imine bond (C=N) is stabilized by intramolecular hydrogen bonding between the sulfamoyl group and the adjacent nitrogen atom, as evidenced by computational modeling. This configuration ensures optimal spatial alignment for target binding, distinguishing it from the less active E-isomer .

Pharmacophoric Elements

The compound’s pharmacophore comprises three critical regions:

  • Benzo[d]thiazole Core : Provides a rigid aromatic scaffold that enhances binding affinity through π-π stacking interactions with hydrophobic enzyme pockets.
  • Sulfonamide Group (-SO$$2$$NH$$2$$) : Serves as a hydrogen bond donor/acceptor, crucial for interactions with catalytic residues in enzymes like carbonic anhydrase II.
  • Acetate Ester (-OAc) : Improves solubility and modulates membrane permeability, balancing lipophilicity and hydrophilicity for cellular uptake.

These features collectively enable selective inhibition of biological targets. For instance, the sulfonamide group’s interaction with zinc ions in carbonic anhydrase II mimics mechanisms observed in drugs like acetazolamide.

Properties

IUPAC Name

methyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O6S2/c1-33-21(28)14-27-19-12-11-18(35(25,31)32)13-20(19)34-24(27)26-23(30)17-9-7-16(8-10-17)22(29)15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHFFMUYXPIIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from benzothiazole derivatives, which are known for their diverse biological activities. The synthetic pathway often includes the formation of imine bonds and sulfonamide functionalities that enhance the compound's reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those structurally related to this compound.

  • Cell Line Studies : In vitro assays using various human cancer cell lines demonstrated significant cytotoxic effects. For instance, compounds similar to this structure showed IC50 values in the nanomolar range against cell lines such as HepG2 (IC50 = 48 nM), A549 (IC50 = 44 nM), and SW620 (IC50 = 4.3 nM), indicating potent anticancer activity .
  • Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic cell populations upon treatment .

Antibacterial Activity

Benzothiazole derivatives have also been evaluated for their antibacterial properties:

  • Microbial Testing : Compounds structurally related to this compound were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated effective inhibition at low concentrations, demonstrating their potential as antibacterial agents .

Anti-inflammatory Activity

In addition to anticancer and antibacterial activities, these compounds exhibit significant anti-inflammatory effects.

  • Evaluation Methods : Various assays have been employed to assess the anti-inflammatory properties of similar benzothiazole derivatives. For example, compounds were tested for their ability to inhibit inflammatory mediators in animal models, showing promising results compared to standard anti-inflammatory drugs .

Data Summary

Biological Activity Tested Compounds IC50 Values Mechanism
AnticancerCompound 7eHepG2: 48 nMInduces apoptosis
AntibacterialBenzothiazole DerivativesE. coli: Effective at 1 µg/mLInhibition of bacterial growth
Anti-inflammatoryRelated CompoundsNot specifiedInhibition of inflammatory mediators

Case Studies

  • Anticancer Evaluation : A study involving a series of benzothiazole derivatives found that compound 7e displayed the most potent activity against various cancer cell lines, leading to further investigations into its mechanisms and potential clinical applications .
  • Antibacterial Screening : In a comprehensive evaluation of thiazole derivatives, several compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of benzothiazole, including (Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, exhibit significant anti-inflammatory effects. A study highlighted that similar compounds demonstrated inhibition of pro-inflammatory cytokines, suggesting their potential as therapeutic agents in treating inflammatory diseases .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties, as many benzothiazole derivatives have shown efficacy against various bacterial strains. The sulfonamide group is particularly noteworthy for its role in enhancing antibacterial activity by inhibiting bacterial folic acid synthesis .

Analgesic Effects

The analgesic properties of this compound have been evaluated alongside its anti-inflammatory effects. Compounds with similar structures have been tested for pain relief, indicating a dual action that could be beneficial in managing conditions associated with pain and inflammation .

Synthesis and Evaluation

A detailed study synthesized several benzothiazole derivatives, including this compound, and assessed their biological activities. The evaluation included tests for anti-inflammatory and analgesic effects using established animal models, with promising results indicating significant reductions in inflammation and pain compared to control groups .

Structure-Activity Relationship (SAR)

Research focused on understanding the structure-activity relationship of benzothiazole derivatives has provided insights into how modifications can enhance biological activity. For instance, the presence of specific substituents on the benzothiazole ring was correlated with increased potency against inflammatory markers and bacterial strains .

Comparison with Similar Compounds

Comparison with Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

Key Structural Differences :

  • Core : Both compounds share a benzothiazole backbone.
  • Substituents: The target compound has a sulfamoyl group at position 6, whereas the analogue in features a cyanoacetate group . The imino group in the target is substituted with a 4-benzoylbenzoyl moiety, while the analogue includes an indole substituent.

Functional Implications :

  • The 4-benzoylbenzoyl group introduces bulkier aromaticity, which may improve binding affinity to hydrophobic targets (e.g., enzymes or receptors) compared to the indole group’s planar heterocyclic system .

Comparison with Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Key Structural Differences :

  • Core : The target compound uses a benzothiazole ring, while sulfonylurea herbicides (e.g., metsulfuron methyl) feature a triazine ring linked to a sulfonylurea bridge .
  • Functional Groups : Both share sulfonamide-related groups, but the target’s sulfamoyl (-SO₂NH₂) differs from the sulfonylurea’s (-SO₂NHCONH-) group.

Functional Implications :

  • Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mode of action tied to their urea bridge. The target compound’s sulfamoyl group may instead interact with bacterial or mammalian enzymes, suggesting divergent applications (e.g., antimicrobial vs. herbicidal) .
  • The benzothiazole core may confer redox activity or metal-binding properties absent in triazine-based herbicides.

Physical Properties :

  • Sulfonylureas like metsulfuron methyl exhibit moderate water solubility (e.g., 9.5 mg/L at 25°C). The target compound’s solubility may be higher due to the sulfamoyl group’s polarity, though steric hindrance from the 4-benzoylbenzoyl group could offset this .

Comparison with 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

Key Structural Differences :

  • Core : The target compound has a benzothiazole ring, while the analogue in features a benzoic acid linked to a methyl-thiazole group.
  • Functional Groups : The target’s sulfamoyl and methyl acetate groups contrast with the analogue’s carboxylic acid and methyl-thiazole moieties.

Functional Implications :

  • The methyl-thiazole group in the analogue may enhance metabolic stability, whereas the target’s sulfamoyl group could improve target specificity (e.g., enzyme inhibition).

Physical Data :

  • The analogue has a melting point of 139.5–140°C. The target compound’s melting point is likely higher due to increased molecular rigidity from the 4-benzoylbenzoyl group .

Q & A

Q. What are the key considerations for synthesizing (Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : Synthesis involves condensation of sulfamoyl-functionalized benzo[d]thiazole precursors with activated 4-benzoylbenzoyl derivatives. Critical steps include:
  • Using dimethylformamide (DMF) as a solvent and potassium carbonate as a base to facilitate imine bond formation.
  • Refluxing at 80°C for 8–12 hours to ensure complete reaction, monitored via TLC or HPLC .
  • Purification via acid-base extraction (e.g., CH₂Cl₂/water partitioning) followed by column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and stereochemistry.

Q. How is the crystal structure of this compound determined using X-ray crystallography?

  • Methodological Answer :
  • Grow single crystals via slow evaporation of a saturated solution in acetone or DMSO.
  • Collect diffraction data at 100 K using a synchrotron or cryo-cooled diffractometer.
  • Refine the structure with SHELXL, applying anisotropic displacement parameters for non-hydrogen atoms and riding models for hydrogens. Address twinning or disorder using restraints (e.g., SIMU, DELU) and validate with R1/wR2 convergence criteria (<5% discrepancy) .

Q. What safety protocols are essential when handling this sulfamoyl-containing compound?

  • Methodological Answer :
  • Follow GHS codes P201 (obtain specialized handling instructions) and P210 (avoid heat/sparks).
  • Use fume hoods, nitrile gloves, and lab coats. Store at -20°C under nitrogen to prevent hydrolysis.
  • For spills, neutralize with 5% sodium bicarbonate before disposal. Emergency procedures require immediate eye irrigation (15 minutes) and skin decontamination with polyethylene glycol .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

  • Methodological Answer :
  • Implement a Central Composite Design (CCD) to test variables: temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF).
  • Use response surface methodology (RSM) to model interactions. For example, a quadratic model can identify optimal conditions (e.g., 85°C, 1.2 mol% catalyst, DMF) that maximize yield (predicted vs. actual ±3%).
  • Validate via ANOVA (p < 0.05) and reduce experimental runs by 50% compared to one-factor-at-a-time approaches .

Q. How to resolve contradictions between spectroscopic data and computational modeling predictions?

  • Methodological Answer :
  • Cross-validate experimental NMR shifts with DFT calculations (B3LYP/6-311+G(d,p)) using Gaussian or ORCA. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.
  • For conflicting NOE data, perform variable-temperature NMR (VT-NMR) to probe dynamic behavior or use rotational-echo double-resonance (REDOR) for solid-state validation.
  • If crystallographic bond lengths disagree with DFT, re-optimize the basis set (e.g., def2-TZVP) or simulate lattice effects via periodic boundary conditions (PBC) in VASP .

Q. How to design analogs for structure-activity relationship (SAR) studies targeting sulfamoyl-mediated biological activity?

  • Methodological Answer :
  • Replace the sulfamoyl group with sulfonamide, carbamate, or phosphonate moieties to assess electronic effects.
  • Synthesize analogs via Suzuki-Miyaura coupling (e.g., boronic acid derivatives) or reductive amination.
  • Evaluate bioactivity (e.g., enzyme inhibition) using kinetic assays (IC₅₀ determination) and correlate with Hammett σ values or molecular electrostatic potential (MEP) maps .

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